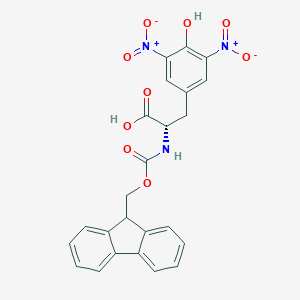

Fmoc-3,5-dinitro-L-tyrosine

Description

BenchChem offers high-quality Fmoc-3,5-dinitro-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,5-dinitro-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and as a valuable tool in drug discovery and development. The presence of two nitro groups on the aromatic ring of tyrosine significantly alters its electronic properties, making it a unique component for creating peptides with enhanced biological activities or for use as a molecular probe. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthesis of Fmoc-3,5-dinitro-L-tyrosine.

Chemical Structure and Properties

Fmoc-3,5-dinitro-L-tyrosine is an L-tyrosine molecule where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and two nitro groups are substituted at the 3 and 5 positions of the phenyl ring.

Chemical Structure:

The key physicochemical properties of Fmoc-3,5-dinitro-L-tyrosine are summarized in the table below, providing essential data for its application in experimental settings.

| Property | Value | Reference |

| CAS Number | 195434-42-5 | [1] |

| Molecular Formula | C₂₄H₁₉N₃O₉ | [1] |

| Molecular Weight | 493.42 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 166-173 °C | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis of Fmoc-3,5-dinitro-L-tyrosine

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is a two-step process. The first step involves the dinitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine. The second step is the protection of the amino group of 3,5-dinitro-L-tyrosine with an Fmoc group.

Experimental Protocol

Step 1: Synthesis of 3,5-Dinitro-L-tyrosine

This protocol is adapted from the method described by Chalmers, J. R., et al. (1949) in the Journal of the Chemical Society.[3]

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃, d 1.42)

-

Crushed Ice

-

Deionized Water

Procedure:

-

In a flask equipped with a stirrer and cooled to 10°C, add L-tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml).

-

Once the L-tyrosine is completely dissolved, cool the mixture to -5°C.

-

While maintaining the temperature at -5°C, add nitric acid (85.5 ml) dropwise over a period of 90 minutes with constant stirring.

-

After the addition of nitric acid is complete, continue stirring the solution at 0°C for an additional 15 minutes.

-

Pour the reaction mixture onto crushed ice (2 kg).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from hot water to obtain pure 3,5-dinitro-L-tyrosine.

Step 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

This is a general procedure for the Fmoc protection of an amino acid.

Materials:

-

3,5-Dinitro-L-tyrosine

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Dioxane

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

-

After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2 with dilute hydrochloric acid.

-

The Fmoc-3,5-dinitro-L-tyrosine will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of Fmoc-3,5-dinitro-L-tyrosine.

Caption: Synthesis workflow for Fmoc-3,5-dinitro-L-tyrosine.

Applications in Research and Drug Development

Fmoc-3,5-dinitro-L-tyrosine is a valuable reagent in several areas of scientific research:

-

Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to introduce dinitrophenyl groups into peptide sequences.[4] This modification can be used to study protein-protein interactions, enzyme mechanisms, and to develop peptides with altered biological activity.

-

Drug Development: The dinitrophenyl moiety can act as a hapten in immunological studies, aiding in the development of vaccines and diagnostics.[4] Furthermore, the unique electronic properties of the dinitrophenyl group can be exploited in the design of novel therapeutic agents.

-

Molecular Probes: The nitro groups can be reduced to amino groups, which can then be further modified with fluorescent tags or other reporter molecules, making it a useful tool for creating molecular probes.

References

- 1. scbt.com [scbt.com]

- 2. CAS 17360-11-1: 3,5-Dinitro-L-tyrosine | CymitQuimica [cymitquimica.com]

- 3. 715. The synthesis of thyroxine and related substances. Part V. A synthesis of L-thyroxine from L-tyrosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a critical building block in modern biochemistry and pharmaceutical development. Its unique structure, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dinitrophenylated aromatic side chain, endows it with specific functionalities that are leveraged in solid-phase peptide synthesis (SPPS), the design of enzyme inhibitors, and the creation of molecular probes. This guide provides an in-depth overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical processes.

Core Applications in Biochemistry

The primary utility of Fmoc-3,5-dinitro-L-tyrosine lies in its application as a versatile component in the synthesis of novel peptides and peptidomimetics. The dinitrophenyl moiety significantly alters the electronic and steric properties of the tyrosine side chain, making it a valuable tool for:

-

Peptide Synthesis: It is efficiently incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The dinitrophenyl group can introduce unique conformational constraints or act as a specific recognition element.

-

Drug Development: The electron-withdrawing nature of the nitro groups enhances the biological activity of peptides, making it a key component in the development of new therapeutic agents. It is particularly explored in the design of enzyme inhibitors, where the modified tyrosine can mimic a post-translationally modified residue or interact with specific pockets in an enzyme's active site.[1]

-

Bioconjugation and Molecular Probes: The reactive nature of the dinitrophenyl group facilitates its use in bioconjugation, allowing for the attachment of peptides to other biomolecules or surfaces. This is instrumental in creating targeted drug delivery systems and molecular probes for studying biological processes.[1]

Data Presentation: Synthesis and Biological Activity

The successful incorporation and subsequent biological activity of peptides containing 3,5-dinitro-L-tyrosine are critical metrics for researchers. While specific data for peptides containing this exact residue are not abundant in publicly available literature, data from closely related molecules and general peptide synthesis provide valuable benchmarks.

Table 1: Fmoc-3,5-dinitro-L-tyrosine Specifications

| Property | Value | Source |

| Purity (HPLC) | ≥ 98% | Chem-Impex[1] |

| Molecular Formula | C₂₄H₁₉N₃O₉ | Chem-Impex[1] |

| Molecular Weight | 493.39 g/mol | Chem-Impex[1] |

| Appearance | Yellow powder | Chem-Impex[1] |

| Optical Rotation | [a]D20 = -35 ± 2º (c=1 in DMF) | Chem-Impex[1] |

Table 2: Representative Peptide Synthesis and Purification Data

While specific yields for a peptide containing 3,5-dinitro-L-tyrosine are sequence-dependent, the following table provides typical ranges observed in Fmoc-SPPS of modified peptides.

| Parameter | Typical Value | Notes |

| Coupling Yield per Cycle | >99% | Standard for Fmoc chemistry, ensuring high purity of the final peptide. |

| Crude Peptide Purity (HPLC) | >80% - >95% | Dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps. |

| Isolated Yield after Purification | 35% - 67% | Representative range for modified peptides after cleavage from the resin and purification by reverse-phase high-performance liquid chromatography (RP-HPLC). |

Table 3: Biological Activity of a 3,5-Dinitro-o-tyrosine Analog

This table presents data from a study on the enantiomers of 3,5-dinitro-o-tyrosine as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, demonstrating the potent biological activity conferred by the dinitrophenyl moiety.[2]

| Compound | Target | Assay | IC₅₀ (µM) |

| (S)-3,5-dinitro-o-tyrosine | AMPA Receptor | [³H]AMPA Binding | 13 ± 7 |

| (R)-3,5-dinitro-o-tyrosine | AMPA Receptor | [³H]AMPA Binding | 84 ± 26 |

| (S)-3,5-dinitro-o-tyrosine | AMPA Receptor | Functional Antagonism | 630 ± 140 |

| Racemic 3,5-dinitro-o-tyrosine | AMPA Receptor | Functional Antagonism | 730 ± 88 |

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-3,5-dinitro-L-tyrosine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-3,5-dinitro-L-tyrosine) and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of HBTU and 6 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

-

After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a peptide containing 3,5-dinitro-L-tyrosine against a specific protein kinase. The choice of substrate and detection method will vary depending on the kinase.

Materials:

-

Purified protein kinase

-

Peptide containing 3,5-dinitro-L-tyrosine (potential inhibitor)

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabel assays, or specific antibodies and ELISA reagents for non-radioactive assays)

-

96-well microplate

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the inhibitor peptide in the kinase assay buffer. Prepare a master mix containing the kinase, its substrate, and any other necessary co-factors in the assay buffer.

-

Reaction Setup:

-

In a 96-well plate, add the inhibitor peptide dilutions.

-

Include positive controls (kinase and substrate, no inhibitor) and negative controls (substrate, no kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Radiolabeled Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ELISA): Stop the reaction and detect the phosphorylated substrate using a specific antibody. The signal is then typically measured using a colorimetric or fluorescent plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the inhibitor peptide relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Fmoc-3,5-dinitro-L-tyrosine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Tyrosine Kinase Inhibition by a Dinitrophenyl-Peptide.

References

Fmoc-3,5-dinitro-L-tyrosine molecular weight and formula

An In-Depth Technical Guide to Fmoc-3,5-dinitro-L-tyrosine: Properties, Synthesis, and Application

For researchers, scientists, and drug development professionals, Fmoc-3,5-dinitro-L-tyrosine is a critical amino acid derivative. Its unique structure, featuring a base-labile Fmoc protecting group and two nitro groups on the aromatic ring of tyrosine, makes it a valuable building block in peptide synthesis and various biochemical studies. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and its primary application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Fmoc-3,5-dinitro-L-tyrosine is a synthetic derivative of the natural amino acid L-tyrosine. The introduction of two electron-withdrawing nitro groups onto the phenolic ring significantly alters its chemical properties compared to its parent molecule. It is typically a yellow crystalline solid.

Data Presentation

| Property | Value | References |

| Molecular Formula | C₂₄H₁₉N₃O₉ | [1][2] |

| Molecular Weight | 493.42 g/mol | [1] |

| CAS Number | 195434-42-5 | [1] |

| Appearance | Yellow powder | |

| Application | Fmoc protected tyrosine derivative for peptide synthesis | [1][2] |

Experimental Protocols

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is typically achieved in a two-step process. The first step involves the dinitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine. The second step is the protection of the amino group of 3,5-dinitro-L-tyrosine with the Fmoc group.

Protocol 1: Synthesis of 3,5-Dinitro-L-tyrosine

This protocol is adapted from a standard method for the nitration of L-tyrosine.[3][4]

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, d 1.42)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, slowly add L-tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml) while stirring and maintaining the temperature at 10°C with an ice bath.

-

Once the addition is complete, cool the mixture to -5°C.

-

While stirring vigorously, add concentrated nitric acid (85.5 ml) dropwise. The addition should take approximately 90 minutes, ensuring the temperature does not rise above -5°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at -5°C.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the precipitated 3,5-dinitro-L-tyrosine by filtration.

-

Wash the product thoroughly with cold water until the washings are neutral to litmus.

-

Dry the product under vacuum to yield 3,5-dinitro-L-tyrosine.

Protocol 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

This is a general protocol for the Fmoc protection of an amino acid and can be adapted for 3,5-dinitro-L-tyrosine.

Materials:

-

3,5-Dinitro-L-tyrosine

-

10% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the cooled 3,5-dinitro-L-tyrosine solution while stirring.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the Fmoc-3,5-dinitro-L-tyrosine.

-

Collect the precipitate by filtration.

-

Wash the product with cold water and dry it under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,5-dinitro-L-tyrosine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.

Caption: General workflow for incorporating Fmoc-3,5-dinitro-L-tyrosine in SPPS.

References

An In-depth Technical Guide to Fmoc-3,5-dinitro-L-tyrosine (CAS Number: 195434-42-5)

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Fmoc-3,5-dinitro-L-tyrosine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Chemical Information

Fmoc-3,5-dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and two nitro groups on the aromatic ring. This modification makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 195434-42-5 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid[1] |

| Molecular Formula | C₂₄H₁₉N₃O₉[2][3][4] |

| Synonyms | Fmoc-3,5-dinitro-L-Tyr-OH, Fmoc-3,5-dinitro-4-hydroxy-L-phenylalanine |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 493.42 g/mol [3][4] |

| Appearance | Yellow powder |

| Melting Point | 166-173 °C |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in DMF) |

| Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] |

| Storage | 0-8°C |

Table 3: Spectroscopic and Structural Information

| Data Type | Information |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]">C@@HC(=O)O[5] |

| InChI | InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1 |

| InChIKey | JZUZJVFERQWLNC-FQEVSTJZSA-N |

Synthesis Protocol

Experimental Protocol: Synthesis of Fmoc-3,5-dinitro-L-tyrosine

This protocol is a generalized procedure and may require optimization.

-

Step 1: Nitration of L-Tyrosine (Hypothetical)

-

Dissolve L-tyrosine in a suitable solvent (e.g., glacial acetic acid).

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5°C) to introduce the two nitro groups onto the phenolic ring.

-

Monitor the reaction by an appropriate method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and isolate the 3,5-dinitro-L-tyrosine product.

-

-

Step 2: Fmoc Protection of 3,5-dinitro-L-tyrosine

-

Dissolution: Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

-

Fmoc Protection: Cool the solution to 0°C and add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in dioxane.

-

Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-3,5-dinitro-L-tyrosine.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to achieve high purity.[2]

-

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.[2]

Applications and Experimental Protocols

The primary application of Fmoc-3,5-dinitro-L-tyrosine is as a building block in solid-phase peptide synthesis (SPPS).[5] The dinitrophenyl moiety can also serve as a hapten in immunological studies or as a quencher in fluorescence-based assays.[5]

Experimental Protocol: Incorporation of Fmoc-3,5-dinitro-L-tyrosine in SPPS

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

-

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

-

Coupling reagent: 0.5 M HATU in DMF

-

Base for coupling: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

-

Procedure:

-

Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30-60 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes). Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes. Add this solution to the deprotected resin and agitate for 30-60 minutes. Monitor the reaction with a Kaiser test.

-

Incorporation of Fmoc-3,5-dinitro-L-tyrosine: Follow the same coupling procedure as in step 2, using Fmoc-3,5-dinitro-L-tyrosine. A longer coupling time or double coupling may be beneficial.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reversed-phase HPLC.

-

Analysis: Confirm the identity of the purified peptide by mass spectrometry.[6]

-

Signaling Pathways and Experimental Workflows

Fmoc-3,5-dinitro-L-tyrosine is not known to be directly involved in cell signaling. However, as a derivative of tyrosine, it is used to synthesize peptides that can act as substrates or inhibitors to study enzymes involved in tyrosine-dependent signaling pathways, such as receptor tyrosine kinases (RTKs).[7][8]

Below is a generalized diagram of an RTK signaling pathway, where peptides containing modified tyrosine residues, such as 3,5-dinitro-tyrosine, could be used as tools to investigate substrate specificity or inhibitory activity.

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling cascade.

The following diagram illustrates the experimental workflow for using Fmoc-3,5-dinitro-L-tyrosine in solid-phase peptide synthesis.

References

- 1. FMOC-3-NITRO-L-TYROSINE CAS#: 136590-09-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 3,5-DINITRO-L-TYROSINE MONOHYDRATE(17360-11-1) 1H NMR spectrum [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. oaepublish.com [oaepublish.com]

- 8. Tyrosine-kinase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-3,5-dinitro-L-tyrosine: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two nitro groups on the phenolic side chain of tyrosine, confers distinct chemical properties that are leveraged in a variety of applications. These include its use in solid-phase peptide synthesis (SPPS), the development of phosphotyrosine mimetics to probe cellular signaling, and the creation of immunogenic conjugates. This guide provides a comprehensive overview of the role of Fmoc-3,5-dinitro-L-tyrosine in medicinal chemistry, detailing its applications, relevant experimental protocols, and the underlying biochemical principles.

Core Applications in Medicinal Chemistry

The utility of Fmoc-3,5-dinitro-L-tyrosine in medicinal chemistry is multifaceted, primarily revolving around three key areas:

-

Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, it is readily incorporated into peptide sequences using standard automated or manual SPPS protocols. The dinitrophenyl group can be used to introduce a specific probe or hapten into a peptide sequence.[1]

-

Phosphotyrosine Mimicry and Kinase Signaling: The electron-withdrawing nitro groups on the tyrosine ring lower the pKa of the phenolic hydroxyl group, making it a more effective mimic of a phosphate group. Peptides containing 3-nitrotyrosine have been shown to bind to the SH2 domains of Src family kinases, such as Lyn, mimicking the binding of phosphotyrosine and thereby activating the kinase. This makes 3,5-dinitro-L-tyrosine a valuable tool for studying and modulating kinase signaling pathways, which are often dysregulated in diseases like cancer.

-

Immunology and Hapten Recognition: The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein or peptide. By incorporating Fmoc-3,5-dinitro-L-tyrosine into a peptide, researchers can create specific antigens to study antibody production, B-cell activation, and to develop immunoassays.

Quantitative Data Summary

While specific quantitative binding data for peptides containing 3,5-dinitro-L-tyrosine are not abundant in the literature, data for related compounds and applications provide valuable insights into its potential efficacy.

| Compound/System | Application | Parameter | Value | Reference(s) |

| S-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor Antagonist | IC50 | 13 ± 7 µM | [2] |

| R-isomer of 3,5-dinitro-o-tyrosine | AMPA Receptor Antagonist | IC50 | 84 ± 26 µM | [2] |

| Peptides with 3-nitrotyrosine | Lyn Kinase Activation | Qualitative | Activation observed | |

| SH2 Domains | Phosphopeptide Binding | Dissociation Constant (Kd) | 0.3 to 3 nM | [3] |

| PTP1B Inhibitors (Various) | PTP1B Inhibition | IC50 | 0.25 µM to >200 µM | [4][5] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3,5-dinitro-L-tyrosine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HCTU (or other suitable coupling reagent)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading) with a coupling reagent (e.g., HCTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, the coupling step can be repeated.

-

After complete coupling, drain the coupling solution and wash the resin with DMF (3x).

-

-

Incorporation of Fmoc-3,5-dinitro-L-tyrosine:

-

Follow the same procedure as in step 2, using Fmoc-3,5-dinitro-L-tyrosine as the amino acid to be coupled.

-

Note: Due to the increased acidity of the dinitrophenol side chain, monitor the coupling reaction closely. A double coupling or extended coupling time may be necessary to ensure high efficiency.

-

-

Chain Elongation:

-

Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 1).

-

Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Immunization of Mice with a DNP-Conjugated Peptide

This protocol describes a general procedure for immunizing mice with a peptide containing a 3,5-dinitro-L-tyrosine residue to elicit an anti-DNP antibody response.

Materials:

-

DNP-conjugated peptide (synthesized as in Protocol 1)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

-

Mice (e.g., BALB/c)

Procedure:

-

Antigen Emulsification (Primary Immunization):

-

Dissolve the DNP-peptide in sterile PBS at a concentration of 1-2 mg/mL.

-

Create an emulsion by mixing equal volumes of the DNP-peptide solution and CFA. This can be done by vortexing or by passing the mixture through a double-hub needle. A stable emulsion will not disperse when a drop is placed on the surface of water.

-

-

Primary Immunization:

-

Inject each mouse with 100-200 µL of the emulsified antigen, typically intraperitoneally (i.p.) or subcutaneously (s.c.). The typical dose is 50-100 µg of peptide per mouse.

-

-

Booster Immunizations:

-

Two to three weeks after the primary immunization, administer a booster injection.

-

Prepare the booster immunogen by emulsifying the DNP-peptide with IFA (in the same manner as with CFA).

-

Inject each mouse with 100-200 µL of the booster emulsion.

-

Repeat the booster injections every 2-3 weeks until a high antibody titer is achieved.

-

-

Titer Determination:

-

Collect blood samples from the mice (e.g., via tail bleed) 7-10 days after each booster injection.

-

Determine the anti-DNP antibody titer in the serum using an enzyme-linked immunosorbent assay (ELISA) with a DNP-conjugated protein (e.g., DNP-BSA) as the coating antigen.

-

Signaling Pathways and Experimental Workflows

Lyn Kinase Activation by a 3,5-Dinitro-L-tyrosine Containing Peptide

Peptides containing 3,5-dinitro-L-tyrosine can act as phosphotyrosine mimetics, binding to the SH2 domain of the Src family kinase Lyn and displacing the autoinhibitory C-terminal phosphotyrosine. This leads to a conformational change and activation of the kinase, which can then phosphorylate downstream substrates involved in various signaling pathways, including B-cell activation.

Caption: Activation of Lyn kinase by a 3,5-dinitro-L-tyrosine peptide mimic.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for DNP as a Hapten in Immunology

This diagram illustrates the principle of how a dinitrophenyl (DNP) hapten, when conjugated to a carrier peptide, can elicit an immune response.

Caption: The role of a DNP-peptide conjugate in eliciting an immune response.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its unique chemical properties enable its seamless integration into solid-phase peptide synthesis, providing a gateway to creating peptides with tailored functionalities. The ability of the dinitrophenyl moiety to act as a phosphotyrosine mimic offers a novel strategy for modulating kinase signaling pathways, a critical area of research in oncology and immunology. Furthermore, its established role as a hapten provides a robust platform for immunological studies and the development of targeted immunotherapeutics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize Fmoc-3,5-dinitro-L-tyrosine in their own research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Chemistry and Application of the Fmoc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption is attributed to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2][3][4] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in SPPS lies in its stability under acidic conditions while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This orthogonality is crucial as it allows for the selective removal of the Nα-Fmoc group at each step of peptide synthesis without affecting the acid-labile protecting groups on the amino acid side chains.[3][4]

The key to the Fmoc group's base-lability is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton at the C9 position acidic, facilitating its removal through a β-elimination mechanism in the presence of a base.[1][5]

Mechanism of Fmoc Protection and Deprotection

The introduction and subsequent removal of the Fmoc group are fundamental to Fmoc-based SPPS.

Protection: The Fmoc group is typically introduced by reacting a free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][6] Fmoc-OSu is often preferred due to its increased stability and lower tendency to cause the formation of oligopeptide byproducts.[1][6]

Deprotection: The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis.[1] It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][5] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is followed by a rapid β-elimination that releases the free α-amino group, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[4][] The excess secondary amine in the deprotection solution then scavenges the DBF to form a stable adduct.[4][5]

References

The Dinitrophenyl Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern peptide synthesis, ensuring the selective formation of amide bonds and preventing unwanted side reactions. Among the arsenal of protective moieties, the 2,4-dinitrophenyl (DNP) group holds a significant, albeit specialized, role. This technical guide provides an in-depth overview of the applications, chemical principles, and experimental protocols associated with the use of DNP groups in peptide synthesis, with a focus on its utility in research and drug development.

Core Applications of the Dinitrophenyl Group

The DNP group is primarily employed as a side-chain protecting group, most notably for the imidazole ring of histidine.[1][2][3] Its strong electron-withdrawing nature significantly reduces the basicity of the imidazole nitrogen, thereby mitigating the risk of racemization during peptide coupling—a notorious challenge associated with histidine incorporation.[2][4] Additionally, the DNP group has been utilized for the protection of the hydroxyl function of tyrosine and the ε-amino group of lysine.[5]

Beyond its role in protection, the DNP moiety serves as a hapten in immunological applications. DNP-modified peptides are instrumental in eliciting and studying immune responses, making them valuable tools in the development of synthetic vaccines and immunotherapeutics.[6]

Quantitative Performance Analysis

The selection of a protecting group is a critical decision in peptide synthesis design, directly impacting the purity and yield of the final product. The DNP group offers excellent suppression of racemization for histidine residues but introduces an additional, orthogonal deprotection step.[2]

Table 1: Comparative Performance of Histidine Protecting Groups in Boc-SPPS

| Protecting Group | Type | Racemization Suppression | Key Advantages | Key Disadvantages |

| DNP | Aryl | Excellent | Robust, stable to Trifluoroacetic Acid (TFA).[2] | Requires separate thiolysis deprotection step.[2] |

| Boc | Urethane | Moderate | Single-step deprotection with final cleavage. | Labile to repeated TFA treatments, limiting use to short peptides.[1][2] |

| Tos (Tosyl) | Sulfonyl | Low to Moderate | Cost-effective. | Prone to racemization and labile to HOBt used in coupling.[2] |

| Bom (Benzyloxymethyl) | Alkoxymethyl | Very High | Excellent racemization suppression. | High cost, can be difficult to remove. |

Note: Racemization levels are highly dependent on the specific coupling conditions, including the choice of coupling reagents, temperature, and pre-activation time.[7]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving DNP-protected amino acids.

Protocol 1: Synthesis of Nα-Boc-Nτ-(DNP)-L-Histidine

This protocol outlines a general procedure for the dinitrophenylation of the histidine side chain followed by Nα-Boc protection.

Materials:

-

L-Histidine

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium Bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dioxane

-

Methanol

-

Water

-

Diethyl ether

-

Hydrochloric Acid (HCl)

Procedure:

-

Dinitrophenylation of Histidine:

-

Dissolve L-Histidine in an aqueous solution of sodium bicarbonate (2 equivalents).

-

Slowly add a solution of FDNB (1.1 equivalents) in methanol with vigorous stirring.

-

Maintain the reaction at room temperature for 4-6 hours, monitoring the consumption of FDNB by TLC.

-

Upon completion, acidify the reaction mixture with HCl to precipitate the DNP-Histidine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Nα-Boc Protection:

-

Suspend the dried DNP-Histidine in a mixture of dioxane and water.

-

Add triethylamine (2.2 equivalents) to the suspension.

-

Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature overnight.

-

Remove the dioxane by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove excess Boc₂O.

-

Acidify the aqueous layer with a cold solution of HCl to precipitate the Boc-His(Dnp)-OH.

-

Filter the product, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Dnp)-OH

This protocol describes a typical cycle for the incorporation of a Boc-His(Dnp)-OH residue in a standard Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-His(Dnp)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

-

Drain and add a fresh solution of 50% TFA in DCM, and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).[8]

-

-

Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).[7][8]

-

Coupling:

-

In a separate vessel, dissolve Boc-His(Dnp)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[7]

-

Add this solution to the neutralized resin, followed by the addition of DIC (3 equivalents).[7]

-

Agitate the mixture for 2-4 hours at room temperature.[7]

-

Monitor the coupling reaction using a Kaiser test; a negative result (yellow beads) indicates completion.[7]

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next synthesis cycle.[8]

Protocol 3: Deprotection of the DNP Group (Thiolysis)

This protocol details the removal of the DNP group from the histidine side chain prior to the final cleavage of the peptide from the resin.[8][9]

Materials:

-

Peptide-resin containing His(Dnp)

-

Thiophenol

-

Triethylamine (optional, can facilitate the reaction)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).[8]

-

Prepare a solution of 20% thiophenol in DMF.

-

Add the thiophenol solution to the swollen resin.[8] For every gram of resin, approximately 2 mL of thiophenol can be used.

-

Agitate the mixture with a mechanical shaker at room temperature for 1-2 hours.[8] The reaction can be monitored for the disappearance of the yellow color of the DNP group.

-

Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the thiophenol and DNP byproducts.[8]

-

Dry the resin under vacuum to a constant weight before proceeding with the final cleavage or further synthesis steps.[8]

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the chemical and logical workflows in peptide synthesis.

Caption: Mechanism of DNP protection and deprotection of a histidine side chain.

Caption: Workflow for a single coupling cycle of Boc-His(Dnp)-OH in Boc-SPPS.

DNP in Immunological Applications

DNP-modified peptides are widely used as haptens to study immune responses. When a DNP-peptide is presented by an antigen-presenting cell (APC) on a Major Histocompatibility Complex (MHC) molecule, it can be recognized by a specific T-cell receptor (TCR), initiating a signaling cascade that leads to T-cell activation.

Caption: T-Cell Receptor (TCR) signaling pathway initiated by a DNP-peptide.

Immunoassay Workflow using DNP-Peptides

DNP-labeled peptides are also valuable reagents in various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of anti-DNP antibodies or for competitive assays.

Caption: Workflow for an indirect ELISA to detect anti-DNP antibodies.

Conclusion

The 2,4-dinitrophenyl group, while requiring specific handling due to its unique deprotection chemistry, remains a valuable tool in peptide synthesis. Its exceptional ability to suppress histidine racemization makes it a strong candidate for the synthesis of complex peptides where stereochemical purity is paramount. Furthermore, its role as a hapten ensures its continued relevance in immunology and the development of novel diagnostics and therapeutics. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the DNP group in their peptide synthesis and drug development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]

The Strategic Incorporation of Fmoc-3,5-dinitro-L-tyrosine in Peptide-Based Drug Discovery: A Technical Guide for Exploring Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of potent and selective therapeutic agents. The use of non-canonical amino acids in peptide synthesis offers a powerful tool to probe these relationships by introducing unique structural and electronic features. Among these, Fmoc-3,5-dinitro-L-tyrosine stands out as a versatile building block. The presence of two nitro groups on the tyrosine ring dramatically alters its electronic properties, making it an excellent probe for investigating the role of hydrogen bonding, aromatic interactions, and overall pharmacophore requirements in peptide-ligand recognition. This in-depth technical guide provides a comprehensive overview of the application of Fmoc-3,5-dinitro-L-tyrosine in SAR studies, complete with experimental protocols and data visualization to facilitate its integration into drug development workflows.

While direct quantitative SAR data for peptides containing Fmoc-3,5-dinitro-L-tyrosine is not extensively available in the public domain, we can extrapolate its utility based on studies of structurally related compounds and general principles of peptide chemistry. The dinitrophenyl moiety is a well-known hapten in immunological studies and its incorporation can significantly impact biological activity.[1] This guide will, therefore, focus on the foundational knowledge and methodologies required to effectively utilize this modified amino acid in SAR-driven peptide engineering.

Core Concepts in Utilizing Fmoc-3,5-dinitro-L-tyrosine for SAR Studies

The introduction of 3,5-dinitro-L-tyrosine into a peptide sequence can influence its biological activity through several mechanisms:

-

Electronic Effects: The strong electron-withdrawing nature of the two nitro groups significantly lowers the pKa of the phenolic hydroxyl group and alters the electron density of the aromatic ring. This can impact hydrogen bonding capabilities and cation-π or π-π stacking interactions with a biological target.

-

Steric Hindrance: The bulky nitro groups can introduce steric constraints, providing insights into the spatial requirements of the binding pocket.

-

Hydrophobicity: The dinitrophenyl group increases the hydrophobicity of the tyrosine side chain, which can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets on a receptor.

-

Haptenic Properties: The dinitrophenyl group can be recognized by specific antibodies, a property that can be exploited in assay development and targeted drug delivery.[1]

By systematically replacing a native tyrosine or phenylalanine residue with 3,5-dinitro-L-tyrosine and comparing the biological activity, researchers can gain valuable information about the critical determinants of molecular recognition.

Data Presentation: A Framework for SAR Analysis

To systematically evaluate the impact of incorporating 3,5-dinitro-L-tyrosine, quantitative data should be organized for clear comparison. The following table provides a template for presenting such data, which would be populated with experimental results.

| Peptide Sequence | Modification | Target | Assay Type | IC50 / Ki (nM) | Fold Change vs. Wild-Type |

| Example-WT | None | Receptor X | Binding Assay | 10 | 1 |

| Example-DNT | Tyr -> 3,5-dinitro-Tyr | Receptor X | Binding Assay | 50 | 5 |

| Example-DNP | Phe -> 3,5-dinitro-Phe | Receptor X | Binding Assay | 100 | 10 |

This table is a template. Actual data would be derived from specific experimental studies.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-3,5-dinitro-L-tyrosine

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base for coupling: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

-

After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).

-

-

Incorporation of Fmoc-3,5-dinitro-L-tyrosine: Follow the same procedure as in step 3, using Fmoc-3,5-dinitro-L-tyrosine as the amino acid to be coupled.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Competitive Binding Assay

This protocol describes a general competitive binding assay to determine the binding affinity (e.g., IC50) of a synthesized peptide to its target receptor.

Materials:

-

Purified target receptor

-

Labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the receptor

-

Synthesized peptides (wild-type and modified)

-

Assay buffer

-

96-well microplates

-

Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

-

Prepare Reagents:

-

Dilute the purified receptor in assay buffer to a concentration that gives an optimal signal-to-noise ratio.

-

Prepare a stock solution of the labeled ligand and dilute it to a working concentration (typically at or below its Kd).

-

Prepare serial dilutions of the unlabeled competitor peptides (both wild-type and the 3,5-dinitro-L-tyrosine-containing analogue) in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the serially diluted unlabeled competitor peptides.

-

Add the labeled ligand to all wells.

-

Initiate the binding reaction by adding the diluted receptor to all wells.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by various methods, such as filtration through a membrane that retains the receptor-ligand complex or by scintillation proximity assay (SPA) beads.

-

Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts relevant to the use of Fmoc-3,5-dinitro-L-tyrosine in SAR studies.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a valuable tool for medicinal chemists and peptide scientists seeking to perform detailed structure-activity relationship studies. Its unique electronic and steric properties allow for a nuanced investigation of the molecular determinants of peptide-receptor interactions. While the availability of public data on its specific applications is limited, the established protocols for solid-phase peptide synthesis and in vitro pharmacological assays provide a clear path for its effective utilization. By systematically incorporating this modified amino acid and quantifying the resulting changes in biological activity, researchers can accelerate the optimization of peptide-based drug candidates.

References

The Dinitrophenyl Group in Peptides: A Technical Guide to Biological Activity and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 2,4-dinitrophenyl (DNP) group into a peptide sequence can dramatically alter its biological properties, opening up a wide array of applications in immunology, oncology, and diagnostics. This technical guide provides an in-depth exploration of the biological activities of DNP-containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Concepts: The Role of the DNP Group

The dinitrophenyl group is a small chemical moiety that, when conjugated to a peptide, can confer several key properties:

-

Haptenic Activity: The DNP group acts as a potent hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a peptide or protein.[1][2] This property is fundamental to its use in immunology for applications such as vaccine development and studying antibody responses.[1]

-

Modulation of Biological Activity: The addition of the DNP group can modify the peptide's interaction with biological targets, leading to altered or novel activities. This includes functioning as an enzyme inhibitor or a modulator of cellular signaling pathways.

-

Physicochemical Alterations: The DNP group can change the peptide's solubility, stability, and pharmacokinetic profile.

Immunological Applications of DNP-Peptides

The primary and most well-documented application of DNP-peptides is in immunology, where the DNP group serves as a powerful tool to study and manipulate the immune system.

Eliciting an Immune Response

DNP-peptide conjugates are widely used as antigens to stimulate the production of DNP-specific antibodies. This process involves the uptake of the DNP-peptide by antigen-presenting cells (APCs), which then present processed fragments of the carrier peptide to T-helper cells. These activated T-helper cells, in turn, help B-cells that recognize the DNP hapten to proliferate and differentiate into antibody-producing plasma cells.

Complement-Dependent Cytotoxicity (CDC)

DNP-functionalized peptides can be used to target specific cells, such as cancer cells. Once the DNP-peptide binds to the target cell surface, anti-DNP antibodies can be recruited. This antibody binding can then initiate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.

References

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to a Unique Building Block for Novel Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a versatile building block in the design and synthesis of novel biomolecules. Its unique structure, featuring a dinitrophenyl moiety, offers distinct advantages for researchers in peptide chemistry, drug development, and the study of cellular signaling. The presence of two nitro groups on the tyrosine ring significantly alters its electronic and steric properties, making it a valuable tool for creating peptides with enhanced biological activity, probes for studying protein-protein interactions, and haptens for immunological research.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-3,5-dinitro-L-tyrosine, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

Fmoc-3,5-dinitro-L-tyrosine is a yellow powder with a molecular formula of C₂₄H₁₉N₃O₉ and a molecular weight of 493.39 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉N₃O₉ | [1][2] |

| Molecular Weight | 493.39 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 166-173 °C | [1] |

| Optical Rotation | [α]ᴅ²⁰ = -35 ± 2º (c=1 in DMF) | [1] |

| CAS Number | 195434-42-5 | [1][2] |

Synthesis of Fmoc-3,5-dinitro-L-tyrosine

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is a two-step process that involves the nitration of L-tyrosine followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Synthesis of 3,5-Dinitro-L-tyrosine

The nitration of L-tyrosine is achieved by treating it with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid.[3] This reaction introduces nitro groups at the 3 and 5 positions of the aromatic ring.

Synthesis of 3,5-Dinitro-L-tyrosine.

Experimental Protocol: Synthesis of 3,5-Dinitro-L-tyrosine

-

Dissolution: Dissolve L-tyrosine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

-

Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the L-tyrosine solution, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete dinitration.

-

Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the crude 3,5-dinitro-L-tyrosine by filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Step 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

The α-amino group of 3,5-dinitro-L-tyrosine is protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.

Fmoc protection of 3,5-Dinitro-L-tyrosine.

Experimental Protocol: Fmoc Protection of 3,5-Dinitro-L-tyrosine

-

Dissolution: Suspend 3,5-dinitro-L-tyrosine in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate).

-

Addition of Fmoc Reagent: Add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent to the suspension.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove excess Fmoc reagent and byproducts.

-

Precipitation and Isolation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-3,5-dinitro-L-tyrosine. Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The expected mass of Fmoc-3,5-dinitro-L-tyrosine is 493.39 Da. Mass spectrometry can be used to confirm the identity and purity of the synthesized compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,5-dinitro-L-tyrosine is well-suited for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Fmoc group is removed with a mild base, typically piperidine in DMF, allowing for the stepwise elongation of the peptide chain.

Incorporation of Fmoc-3,5-dinitro-L-tyrosine in SPPS.

Experimental Protocol: Incorporation of Fmoc-3,5-dinitro-L-tyrosine into a Peptide

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Coupling:

-

Pre-activate Fmoc-3,5-dinitro-L-tyrosine (typically 3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time to ensure complete coupling.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

While specific yield data for peptides containing Fmoc-3,5-dinitro-L-tyrosine are not extensively reported in the literature, the coupling efficiency is expected to be comparable to other specialty amino acids. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended to ensure completion. The overall yield of the purified peptide will be sequence-dependent.

Applications in Studying Cellular Signaling

Peptides containing 3,5-dinitrotyrosine can serve as valuable tools to investigate cellular signaling pathways where tyrosine nitration is a key post-translational modification. Tyrosine nitration can modulate protein function and has been implicated in various physiological and pathological processes.[5]

Probing signaling pathways with dinitrotyrosine peptides.

By synthesizing peptides that mimic specific protein sequences containing a nitrated tyrosine residue, researchers can:

-

Investigate Protein-Protein Interactions: Determine how nitration affects the binding of a protein to its partners.

-

Probe Enzyme Activity: Assess the impact of nitration on the catalytic activity of enzymes where tyrosine is in the active site.

-

Develop Inhibitors or Modulators: Design peptides that can competitively bind to the interaction partners of nitrated proteins, thereby modulating the downstream signaling cascade.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a powerful and versatile building block for the synthesis of novel biomolecules. Its unique dinitrophenyl functionality provides a means to introduce specific modifications into peptides, enabling a wide range of applications in drug discovery, diagnostics, and fundamental research into cellular signaling. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this valuable tool by the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Buy 3,5-Dinitro-L-tyrosine | 17360-11-1 [smolecule.com]

- 4. 3,5-DINITRO-L-TYROSINE MONOHYDRATE(17360-11-1) 1H NMR [m.chemicalbook.com]

- 5. Unveiling the human nitroproteome: Protein tyrosine nitration in cell signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Protected Tyrosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of frequently utilized Fmoc-protected tyrosine derivatives in peptide synthesis and drug development. This document details quantitative data, experimental protocols, and logical workflows to assist researchers in the effective selection and application of these critical building blocks.

Core Physicochemical Properties

The selection of an appropriate Fmoc-tyrosine derivative is paramount for successful solid-phase peptide synthesis (SPPS). The choice of the side-chain protecting group significantly influences the derivative's solubility, stability, and cleavage conditions. Below is a summary of the key physicochemical properties of common Fmoc-tyrosine derivatives.

Table 1: General Physicochemical Data of Fmoc-Tyrosine Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Fmoc-Tyr-OH | C₂₄H₂₁NO₅ | 403.43 | White to off-white powder | 180 - 185 |

| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.53 | White to off-white powder | 153 - 156 |

| Fmoc-Tyr(Me)-OH | C₂₅H₂₃NO₅ | 417.45 | White to slight yellow powder/crystal | Not consistently reported |

| Fmoc-Tyr(PO₃H₂)-OH | C₂₄H₂₂NO₈P | 483.41 | Solid | Not consistently reported |

| Fmoc-Tyr(PO(OBzl)OH)-OH | C₃₁H₂₈NO₈P | 573.53 | Powder | 90 - 105 |

Data compiled from multiple sources.

Table 2: Solubility and Optical Rotation

| Derivative | Solubility | Optical Rotation [α]D²⁰ |

| Fmoc-Tyr-OH | Soluble in DMF and DMSO. | -22 ± 2° (c=1 in DMF) |

| Fmoc-Tyr(tBu)-OH | Soluble in DMSO (≥10 mg/ml); Slightly soluble in Chloroform, DMF, Methanol, and Ethanol (0.1-1 mg/ml). | -30 ° (C=1, DMF) |

| Fmoc-Tyr(Me)-OH | Soluble in DMF and other common organic solvents for SPPS. | Not consistently reported |

| Fmoc-Tyr(PO₃H₂)-OH | Sparingly soluble in DMSO (1-10 mg/ml). | Not consistently reported |